Benzenesulfonamide, N-[(3-methoxyphenyl)methylene]-4-methyl-

Carbonic anhydrase inhibition Isozyme selectivity profiling Sulfonamide pharmacophore

Benzenesulfonamide, N-[(3-methoxyphenyl)methylene]-4-methyl- (CAS 160955-96-4; molecular formula C₁₅H₁₅NO₃S; MW 289.35) is a sulfonamide-derived Schiff base formed by condensation of 4-methylbenzenesulfonamide with 3-methoxybenzaldehyde. The compound features an N‑sulfonyl imine (‑SO₂‑N=CH‑) linkage and a meta‑methoxy substituent on the benzylidene ring, placing it within the broader class of N‑tosyl aldimines that serve as versatile intermediates in heterocyclic synthesis.

Molecular Formula C15H15NO3S
Molecular Weight 289.4 g/mol
CAS No. 160955-96-4
Cat. No. B12508218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonamide, N-[(3-methoxyphenyl)methylene]-4-methyl-
CAS160955-96-4
Molecular FormulaC15H15NO3S
Molecular Weight289.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC(=CC=C2)OC
InChIInChI=1S/C15H15NO3S/c1-12-6-8-15(9-7-12)20(17,18)16-11-13-4-3-5-14(10-13)19-2/h3-11H,1-2H3
InChIKeyUWXPZFJCRZLJGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzenesulfonamide, N-[(3-methoxyphenyl)methylene]-4-methyl- (CAS 160955-96-4): Compound Class and Core Characteristics


Benzenesulfonamide, N-[(3-methoxyphenyl)methylene]-4-methyl- (CAS 160955-96-4; molecular formula C₁₅H₁₅NO₃S; MW 289.35) is a sulfonamide-derived Schiff base formed by condensation of 4-methylbenzenesulfonamide with 3-methoxybenzaldehyde . The compound features an N‑sulfonyl imine (‑SO₂‑N=CH‑) linkage and a meta‑methoxy substituent on the benzylidene ring, placing it within the broader class of N‑tosyl aldimines that serve as versatile intermediates in heterocyclic synthesis [1]. Its sulfonamide motif is structurally capable of zinc‑coordination in carbonic anhydrase active sites, a hallmark of aromatic sulfonamide pharmacophores [2].

Why N-[(3-Methoxyphenyl)methylene]-4-methylbenzenesulfonamide Cannot Be Freely Substituted by In‑Class Analogs


Within the N‑sulfonyl imine class, the position of the methoxy substituent on the benzylidene ring is a critical determinant of both biological target engagement and synthetic reactivity [1]. The 3‑methoxy (meta) isomer presents a distinct electronic and steric profile compared to the 2‑methoxy (ortho; CAS 100200‑70‑2) and 4‑methoxy (para; CAS 14674‑38‑5) variants, which can alter enzyme binding geometry and reaction diastereoselectivity in cascade transformations . Furthermore, carbonic anhydrase isozyme inhibition data indicate that even within the same scaffold, subtle structural modifications can shift selectivity between isoforms by orders of magnitude—rendering simple nominal‑class interchange unreliable for applications requiring defined pharmacological or catalytic performance [2].

Quantitative Differential Evidence for Benzenesulfonamide, N-[(3-methoxyphenyl)methylene]-4-methyl- (CAS 160955-96-4)


Carbonic Anhydrase Isozyme Selectivity: CA XIII vs. CA III (2,745‑Fold Discrimination)

In a curated enzyme inhibition dataset, the target compound (annotated as sulfonamide derivative 5b) exhibited a Ki of 437 nM against human recombinant carbonic anhydrase XIII (CA XIII) compared to a Ki of 1,200,000 nM against carbonic anhydrase III (CA III), both measured under identical stopped‑flow CO₂ hydration assay conditions [1]. This corresponds to a 2,745‑fold selectivity window favoring CA XIII over CA III. In contrast, the parent 4‑methylbenzenesulfonamide (CAS 70‑55‑3) is a broadly potent CA inhibitor with reported Ki values in the low nanomolar range (e.g., ~100–200 nM against CA II) but lacks the isozyme‑discriminating benzylidene substituent [2]. The 437 nM Ki against CA XIII places this compound in a moderate potency tier, while the near‑complete lack of CA III inhibition (Ki = 1.2 mM) provides a selectivity profile not achievable with the unadorned parent sulfonamide.

Carbonic anhydrase inhibition Isozyme selectivity profiling Sulfonamide pharmacophore

Positional Isomer Structural Differentiation: meta‑OCH₃ vs. ortho‑ and para‑OCH₃ Analogs

The target compound bears the methoxy group at the 3‑(meta) position of the benzylidene ring. The ortho isomer (N‑(2‑methoxybenzylidene)‑4‑methylbenzenesulfonamide, CAS 100200‑70‑2) and para isomer (N‑(4‑methoxybenzylidene)‑4‑methylbenzenesulfonamide, CAS 14674‑38‑5) are commercially available positional analogs . No quantitative head‑to‑head biological activity comparison among the three isomers was identified in the accessible literature. However, in sulfonamide Schiff‑base series, the methoxy position is known to modulate both the imine bond electronics (via resonance effects) and the steric environment around the metal‑coordinating sulfonamide nitrogen, influencing metal complex stability and enzyme‑binding geometry [1]. The 3‑methoxy substitution provides a dipole moment orientation and steric profile distinct from both ortho (proximal steric hindrance) and para (extended conjugation) arrangements, making the meta isomer a structurally non‑interchangeable entity for applications sensitive to molecular recognition or coordination geometry.

Positional isomer effect Structure‑activity relationship Schiff base ligand design

Synthetic Utility: N‑Tosyl Imine Building Block in Gold(III)‑Catalyzed Pyrrole Cascade Synthesis

The compound belongs to the N‑p‑toluenesulfonyl (N‑Ts) imine subclass and is catalogued as a substrate in gold(III)‑catalyzed one‑pot nitro‑Mannich/hydroamination cascade reactions for the direct synthesis of 2,5‑disubstituted pyrroles [1]. In the published methodology (Barber, Sanganee & Dixon, Chem. Commun., 2011), N‑tosyl aldimines react with 4‑nitrobut‑1‑yne under combined base and Au(III) catalysis to afford polysubstituted pyrroles — a heterocyclic core prevalent in pharmaceutical agents. The tosyl (‑SO₂‑C₆H₄‑CH₃) protecting group serves dual roles: it activates the imine toward nucleophilic addition and can be subsequently cleaved or retained for further functionalization . Compared to N‑Boc or N‑benzyl imines, N‑tosyl imines offer enhanced crystallinity facilitating intermediate purification, and the sulfonyl group provides a spectroscopic handle (characteristic IR S=O stretches; diagnostic ¹H NMR aromatic pattern) for reaction monitoring .

N‑Tosyl imine Gold catalysis Heterocycle synthesis Nitro‑Mannich cascade

Sulfonamide Zinc‑Binding Pharmacophore: Carbonic Anhydrase Target Engagement Potential

The compound retains the primary sulfonamide ‑SO₂NH‑ moiety characteristic of aromatic sulfonamide carbonic anhydrase inhibitors. Crystallographic evidence with 4‑methylbenzenesulfonamide (the parent amine) bound to human CA II confirms direct coordination of the sulfonamide nitrogen to the catalytic zinc ion, with the tolyl group occupying a hydrophobic pocket [1]. The target compound extends this scaffold with an imine‑linked 3‑methoxyphenyl group, which may occupy the rim of the active‑site cavity and modulate isozyme selectivity — as reflected in the differential CA XIII vs. CA III inhibition data [2]. In contrast, simple alkyl‑substituted benzenesulfonamides lacking the benzylidene extension typically show broad, poorly differentiated CA isozyme inhibition profiles [1].

Zinc‑binding group Carbonic anhydrase pharmacophore Sulfonamide drug design

Priority Application Scenarios for Benzenesulfonamide, N-[(3-methoxyphenyl)methylene]-4-methyl- (CAS 160955-96-4)


Carbonic Anhydrase Isozyme Selectivity Screening Panels

The 2,745‑fold selectivity window between CA XIII (Ki = 437 nM) and CA III (Ki = 1,200,000 nM) supports use of this compound as a tool for CA isozyme discrimination in biochemical profiling panels [1]. Research groups investigating CA XIII‑selective inhibitors — relevant to sterol biosynthesis and pH regulation in certain tumor microenvironments — can employ this scaffold as a starting point for further optimization, whereas the near‑absent CA III activity makes it unsuitable for applications where CA III (an oxidative stress‑responsive isoform in skeletal muscle) is the target of interest [2]. Procurement of the 3‑methoxy isomer specifically (rather than the ortho or para analog) is essential because the methoxy position influences the geometry of the benzylidene extension that occupies the CA active‑site rim.

Gold‑Catalyzed Heterocycle Synthesis — 2,5‑Disubstituted Pyrrole Libraries

As an N‑tosyl imine, this compound fits into established gold(III)‑catalyzed one‑pot nitro‑Mannich/hydroamination cascade protocols for constructing 2,5‑disubstituted pyrroles [1]. Synthetic chemistry groups engaged in diversity‑oriented synthesis of pyrrole‑containing compound libraries (pyrroles are core motifs in kinase inhibitors, anti‑inflammatory agents, and functional materials) can use this compound as a pre‑formed, crystallizable imine substrate, bypassing the need for in situ imine generation and reducing by‑product formation. The tosyl group provides a UV‑active chromophore facilitating chromatographic purification and a crystalline derivative for intermediate characterization.

Positional Isomer SAR Studies in Sulfonamide Schiff‑Base Series

For medicinal chemistry teams exploring structure‑activity relationships (SAR) across methoxy‑substituted sulfonamide Schiff bases, the 3‑methoxy isomer represents an essential data point distinct from the 2‑methoxy (CAS 100200‑70‑2) and 4‑methoxy (CAS 14674‑38‑5) analogs [1]. Systematic procurement of all three positional isomers enables comparative evaluation of electronic (Hammett σ values differ for ortho, meta, and para OCH₃), steric, and conformational effects on biological target engagement or metal‑complex stability. The meta isomer is particularly relevant for exploring non‑linear substituent effects where resonance and inductive contributions produce outcomes not predictable from ortho or para data alone [2].

Sulfonamide‑Based Zinc‑Binding Probe Development

The compound's ‑SO₂NH‑ pharmacophore provides a zinc‑anchoring group, while the imine‑linked 3‑methoxyphenyl moiety offers a modular handle for further derivatization (imine reduction to amine, hydrolysis to regenerate the aldehyde, or metal‑complex formation) [1]. This dual functionality supports development of probes for zinc‑dependent enzymes beyond carbonic anhydrases — including matrix metalloproteinases and histone deacetylases — where the sulfonamide serves as the zinc‑binding group and the benzylidene substituent can be tuned for target selectivity [2].

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